molecular formula C17H25NO4 B14513152 Dipentyl pyridine-2,6-dicarboxylate CAS No. 63597-04-6

Dipentyl pyridine-2,6-dicarboxylate

Cat. No.: B14513152
CAS No.: 63597-04-6
M. Wt: 307.4 g/mol
InChI Key: PONGQFFDPLOECH-UHFFFAOYSA-N
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Description

Dipentyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine-2,6-dicarboxylic acid It is characterized by the presence of two pentyl ester groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:

Pyridine-2,6-dicarboxylic acid+2PentanolH2SO4Dipentyl pyridine-2,6-dicarboxylate+2H2O\text{Pyridine-2,6-dicarboxylic acid} + 2 \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Pyridine-2,6-dicarboxylic acid+2PentanolH2​SO4​​Dipentyl pyridine-2,6-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipentyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridine-2,6-dicarboxylic acid.

    Reduction: Dipentyl pyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dipentyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions or enzymes, thereby modulating their activity. The pyridine ring can coordinate with metal ions, while the ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipentyl pyridine-2,6-dicarboxylate is unique due to the longer alkyl chains of the pentyl ester groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic interactions or in the design of amphiphilic molecules.

Properties

CAS No.

63597-04-6

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

dipentyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-15(18-14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3

InChI Key

PONGQFFDPLOECH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCC

Origin of Product

United States

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